2,2'-(Octadec-9-enylimino)bisethanol
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Overview
Description
2,2'-(Octadec-9-enylimino)bisethanol is a useful research compound. Its molecular formula is C22H45NO2 and its molecular weight is 355.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
The primary target of 2,2’-(Octadec-9-enylimino)bisethanol is the skin, where it acts as a cationic surfactant . It has high adsorptive properties to negatively charged surfaces such as cellular membranes .
Mode of Action
2,2’-(Octadec-9-enylimino)bisethanol: interacts with its targets by penetrating the skin. As a cationic surfactant, it has a structure that allows it to have high adsorptive properties to negatively charged surfaces such as cellular membranes . This interaction leads to changes in the skin’s ability to absorb hydrophobic drugs .
Biochemical Pathways
The specific biochemical pathways affected by 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating cationic surfactant suggests that it may influence the absorption and distribution of hydrophobic drugs in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating agent suggests that it may enhance the absorption of hydrophobic drugs across the skin . This could potentially impact the bioavailability of such drugs.
Result of Action
The molecular and cellular effects of 2,2’-(Octadec-9-enylimino)bisethanol are primarily seen in its ability to enhance the penetration of hydrophobic drugs across the skin . This suggests that it may alter the cellular membrane’s permeability, allowing for increased absorption of these drugs.
Properties
CAS No. |
25307-17-9 |
---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |
InChI Key |
BITAPBDLHJQAID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
25307-17-9 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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